An In-Depth Technical Guide to Benzyl (8-hydroxyoctyl)carbamate and its Core Moiety, Benzyl Carbamate
An In-Depth Technical Guide to Benzyl (8-hydroxyoctyl)carbamate and its Core Moiety, Benzyl Carbamate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, detailed physicochemical and biological data for Benzyl (B1604629) (8-hydroxyoctyl)carbamate (CAS No. 134477-39-7) is limited. This guide presents the available information for this specific compound and provides a comprehensive overview of the well-characterized parent compound, Benzyl Carbamate (B1207046), as a valuable reference for understanding its core chemical properties and potential applications.
Benzyl (8-hydroxyoctyl)carbamate: Current Understanding
Benzyl (8-hydroxyoctyl)carbamate is cataloged as a biochemical reagent.[1] Its chemical structure consists of a benzyl carbamate core with an 8-hydroxyoctyl chain attached to the nitrogen atom. While specific experimental data on its physicochemical properties, synthesis, and biological activity are not extensively documented in publicly accessible literature, its CAS number has been identified as 134477-39-7.[1]
Due to the scarcity of data for this specific derivative, the following sections will focus on the in-depth technical properties and protocols of its foundational structure, Benzyl Carbamate. This information provides a strong predictive basis for the behavior and characteristics of its derivatives.
Physicochemical Properties of Benzyl Carbamate
Benzyl carbamate is a white solid organic compound.[2] It is soluble in organic solvents and moderately soluble in water.[2] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 621-84-1 | [3] |
| Molecular Formula | C8H9NO2 | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | White to off-white powder or flakes | [3] |
| Melting Point | 86-90 °C | |
| Boiling Point | ~273.17 °C (rough estimate) | [3] |
| Solubility | Soluble in Methanol, Chloroform (Slightly), and other organic solvents. Insoluble in water. | [3] |
| pKa | 13.42 ± 0.50 (Predicted) | [3] |
Experimental Protocols: Synthesis of Benzyl Carbamate
The synthesis of benzyl carbamate can be achieved through several methods. A common and traditional approach is the reaction of an amine with benzyl chloroformate under basic conditions, known as the Schotten-Baumann reaction.
General Protocol for N-protection of an Amine using Benzyl Chloroformate
This protocol outlines a general procedure for the synthesis of a benzyl carbamate from a primary or secondary amine.
Materials:
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Amine (1.0 eq.)
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Benzyl chloroformate (1.1-1.5 eq.)
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Sodium bicarbonate (1.2 eq. for free amine, 2.2 eq. for amine salt)
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Tetrahydrofuran (THF)
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Water
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Ethyl acetate (B1210297)
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1N HCl
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Brine
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Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
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Dissolution: In a round-bottom flask, dissolve the amine in a 2:1 mixture of THF and water. If starting with an amine salt (e.g., hydrochloride), add sodium bicarbonate.
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Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
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Reagent Addition: Slowly add benzyl chloroformate dropwise to the cold solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with 1N HCl (to remove any remaining base), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, toluene) or by silica (B1680970) gel column chromatography.
Biological Activity and Signaling Pathways
While specific signaling pathways for Benzyl (8-hydroxyoctyl)carbamate are not documented, the broader class of carbamates is known for its diverse biological activities. Benzyl carbamate derivatives, in particular, have been investigated for several therapeutic applications.
The primary mechanism of action for many carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE).[4] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, carbamates increase the levels and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.
Some benzyl carbamate derivatives have also been identified as inhibitors of other enzymes, such as the main protease (Mpro) of coronaviruses, highlighting their potential as antiviral agents.
The general mechanism of acetylcholinesterase inhibition by carbamates involves the carbamoylation of a serine residue in the active site of the enzyme, rendering it inactive. This process is typically reversible.
Conclusion
Benzyl (8-hydroxyoctyl)carbamate remains a compound with limited publicly available data. However, by examining its core structure, Benzyl Carbamate, we can infer its likely chemical nature and potential areas of biological activity. The information provided in this guide on Benzyl Carbamate serves as a foundational resource for researchers and professionals in drug development, offering insights into the synthesis, properties, and potential mechanisms of action for this class of compounds. Further research is warranted to fully elucidate the specific characteristics and applications of Benzyl (8-hydroxyoctyl)carbamate.
